3,3'-Bis[4-bromo-2-methylthiophene]
Description
3,3'-Bis[4-bromo-2-methylthiophene] is a brominated bithiophene derivative featuring two 4-bromo-2-methylthiophene units linked at the 3-positions of their thiophene rings. The parent compound, 4-bromo-2-methylthiophene, is well-characterized as a colorless to pale yellow liquid or solid with moderate solubility in organic solvents like dichloromethane and ether . Its bromine substituent at the 4-position enhances reactivity in cross-coupling reactions (e.g., Suzuki or Sonogashira couplings), making it a valuable precursor in pharmaceuticals, agrochemicals, and materials science .
Properties
Molecular Formula |
C10H8Br2S2 |
|---|---|
Molecular Weight |
352.1g/mol |
IUPAC Name |
4-bromo-3-(4-bromo-2-methylthiophen-3-yl)-2-methylthiophene |
InChI |
InChI=1S/C10H8Br2S2/c1-5-9(7(11)3-13-5)10-6(2)14-4-8(10)12/h3-4H,1-2H3 |
InChI Key |
HCGBBRRCXPRPQU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CS1)Br)C2=C(SC=C2Br)C |
Canonical SMILES |
CC1=C(C(=CS1)Br)C2=C(SC=C2Br)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Bromine at the 4-position (as in 3,3'-Bis[4-bromo-2-methylthiophene]) facilitates electrophilic substitution, while methyl groups at the 2-position stabilize the thiophene ring via electron-donating effects . In contrast, trifluoromethyl groups (e.g., 4-Bromo-2-(trifluoromethyl)thiophene) introduce strong electron-withdrawing character, altering charge transport properties .
- Reactivity : 3,3'-Dibromo-2,2'-bithiophene is a key intermediate for synthesizing cyclopenta-dithiophene derivatives used in organic photovoltaics , whereas 3,3'-Bis[2,4-dibromothiophene] allows sequential functionalization due to its multiple bromine sites .
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